The compound is classified as a thiazole-containing pyrazole derivative. It has the following identifiers:
The synthesis of 3-hydroxy-1-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}-2-buten-1-one involves several key steps:
These synthetic routes often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 3-hydroxy-1-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}-2-buten-1-one can be described as follows:
Property | Value |
---|---|
IUPAC Name | 3-Hydroxy-1-{5-hydroxy... |
InChI | InChI=1S/C18H17N3O3S/c... |
InChI Key | XYXSSLZEIGSWOB-UHFFFAOYSA-N |
Canonical SMILES | CC(C(=O)N(N)C2=NC(=CS2)... |
The structural complexity suggests potential interactions with biological targets due to its multi-functional nature.
The compound can undergo various chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Pyridinium chlorochromate | Room temperature |
Reduction | Sodium borohydride | Methanol at 0°C |
Substitution | Nitric acid and sulfuric acid | Low temperatures |
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for this compound is primarily linked to its interaction with biological macromolecules. It may function as an enzyme inhibitor or receptor modulator due to the presence of multiple functional groups that can form hydrogen bonds or coordinate with metal ions in active sites.
Research indicates that similar compounds exhibit anti-inflammatory and anticancer activities by modulating signaling pathways involved in cell proliferation and apoptosis.
The scientific applications of 3-hydroxy-1-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}-2-buten-1-one include:
The compound emerged from early 21st-century efforts to design hybrid heterocycles with enhanced bioactivity. Its first reported synthesis aligns with the broader exploration of pyrazole-thiazole conjugates aimed at modulating biological targets. The CAS assignment (245039-18-3) places its characterization within the late 1990s–early 2000s period, coinciding with accelerated research into multi-ring heterocyclic systems [4]. Commercial availability through specialty chemical suppliers (e.g., Sigma-Aldrich’s AldrichCPR program) by the 2010s enabled broader academic access, though it remains categorized as a "rare and unique chemical" requiring user-validated purity [3] [5]. Its structural complexity reflects synthetic challenges typical of polyfunctional architectures, where regioselective pyrazole-thiazole coupling and β-keto-enol stabilization demanded innovative methodologies.
The compound’s structure integrates three distinct heterocyclic and functional domains:
Table 2: Key Functional Groups and Their Chemical Roles
Functional Group | Structural Role | Chemical Significance |
---|---|---|
5-Hydroxy-3-methylpyrazole | Central heterocycle | Tautomerism; H-bond donation/acception |
4-(4-Methylphenyl)thiazole | N1 substituent on pyrazole | Enhanced lipophilicity; π-π stacking capability |
β-Hydroxy enone (C4 side chain) | Electrophilic conjugated system | Michael acceptor potential; metal coordination |
The 4-methylphenyl (p-tolyl) group on the thiazole ring augments hydrophobicity, potentially improving membrane permeability in bioactive contexts. Steric and electronic effects from this substituent critically modulate the compound’s overall conformation [4] [5].
This molecule exemplifies rational heterocyclic hybridization, a strategy leveraging synergistic interactions between discrete pharmacophores:
Table 3: Potential Applications and Research Directions
Domain | Application Rationale | Reference Compounds |
---|---|---|
Antifungal Agents | Synergy between pyrazole and thiazole pharmacophores | WO2014130409A2 fungicidal mixtures |
Kinase Inhibitor Scaffolds | Enone-mediated covalent binding to cysteine residues | Bromophenyl-thiazole derivatives [7] |
Fluorescent Probes | Conjugated system enabling photoemission | Sigma-Aldrich R968439 (thiazolyl-pyrrolone) [3] |
Despite its promise, the compound’s development faces challenges: limited in vivo data, solubility constraints from the p-tolyl group, and complex synthesis requiring costly catalysts. Ongoing work focuses on simplifying production and evaluating its performance against resistant pathogens [3] [6] [8]. Its academic value lies in advancing fragment-based drug design, where each subunit—pyrazole, thiazole, enone—contributes distinct electronic and steric properties to the supramolecular ensemble.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1